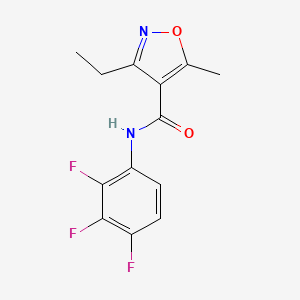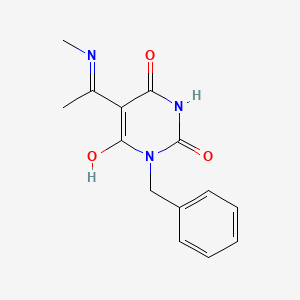![molecular formula C16H25NO5 B6046658 N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B6046658.png)
N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenoxyethyl group attached to a butan-1-amine moiety, with oxalic acid acting as a counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine typically involves the reaction of 3,5-dimethylphenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(3,5-dimethylphenoxy)ethylamine. This intermediate is then reacted with butan-1-amine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; temperatures around 25°C to 50°C.
Reduction: Lithium aluminum hydride; temperatures around 0°C to 25°C.
Substitution: Alkyl halides; temperatures around 50°C to 100°C.
Major Products
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxyethyl derivatives.
Applications De Recherche Scientifique
N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine
- 3-methyl-2-(pyrrolidin-1-yl)butan-1-amine
Uniqueness
N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.C2H2O4/c1-4-5-6-15-7-8-16-14-10-12(2)9-13(3)11-14;3-1(4)2(5)6/h9-11,15H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVMXIDBHXOCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC(=CC(=C1)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6046587.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6046594.png)
![4-[3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynyl]morpholine](/img/structure/B6046627.png)
![5-[(4-methoxyphenyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6046629.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B6046631.png)
![N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide](/img/structure/B6046636.png)
![N,N-diethyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6046644.png)
![1-[4-(Morpholin-4-yl)phenyl]-3-(4-phenoxyphenyl)thiourea](/img/structure/B6046659.png)


![1-[2-(4-chlorophenyl)ethyl]-N-(2-ethoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6046676.png)
![4-methyl-5-[(2,3,5-trimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6046683.png)
![4-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B6046692.png)
